molecular formula C7H6BrNS B14477283 Thieno(3,2-c)pyridine, hydrobromide CAS No. 65402-59-7

Thieno(3,2-c)pyridine, hydrobromide

Cat. No.: B14477283
CAS No.: 65402-59-7
M. Wt: 216.10 g/mol
InChI Key: MCTACWAHUNRESA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine bromohydrate typically involves the reaction of substituted thiophene derivatives with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under basic conditions . Another approach involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide to form the thieno[3,2-c]pyridine intermediate, which is then reacted with bromine to yield the bromohydrate derivative .

Industrial Production Methods: Industrial production of thieno[3,2-c]pyridine bromohydrate often employs large-scale synthesis techniques, including multicomponent reactions and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridine bromohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[3,2-c]pyridine derivatives.

    Substitution: Thieno[3,2-c]pyridine derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry: Thieno[3,2-c]pyridine bromohydrate is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, thieno[3,2-c]pyridine bromohydrate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .

Medicine: The compound is being investigated for its therapeutic potential in treating cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development .

Industry: Thieno[3,2-c]pyridine bromohydrate is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential in creating new materials with unique properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-c]pyridine bromohydrate stands out due to its unique bromine substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

65402-59-7

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

thieno[3,2-c]pyridine;hydrobromide

InChI

InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H

InChI Key

MCTACWAHUNRESA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2.Br

Origin of Product

United States

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